molecular formula C16H23N3O B11449097 N-[1-(1-butylbenzimidazol-2-yl)ethyl]propanamide

N-[1-(1-butylbenzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11449097
M. Wt: 273.37 g/mol
InChI Key: FSSRBRUQFPFZQF-UHFFFAOYSA-N
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Description

N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide can be achieved through several synthetic routes. One common method involves the condensation of 1-butyl-1H-1,3-benzodiazole with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: stands out due to its unique combination of the benzimidazole core and the propanamide group, which may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C16H23N3O/c1-4-6-11-19-14-10-8-7-9-13(14)18-16(19)12(3)17-15(20)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,20)

InChI Key

FSSRBRUQFPFZQF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC

Origin of Product

United States

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